molecular formula C8H11ClO B13831202 Cyclohexanone, 2-chloro-4-ethenyl-

Cyclohexanone, 2-chloro-4-ethenyl-

Cat. No.: B13831202
M. Wt: 158.62 g/mol
InChI Key: YNMMKNRAEKQZLD-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-chloro-4-ethenyl- (C₈H₉ClO), is a substituted cyclohexanone derivative featuring a chlorine atom at the 2-position and an ethenyl (vinyl) group at the 4-position of the cyclohexane ring. Cyclohexanone derivatives are widely studied for their roles in pharmaceuticals, polymers, and industrial solvents due to their reactive ketone group and substituent-dependent functionalities . The chlorine and ethenyl substituents likely enhance its electrophilic reactivity and influence its physical properties, such as boiling point and solubility, compared to unsubstituted cyclohexanone .

Properties

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

2-chloro-4-ethenylcyclohexan-1-one

InChI

InChI=1S/C8H11ClO/c1-2-6-3-4-8(10)7(9)5-6/h2,6-7H,1,3-5H2

InChI Key

YNMMKNRAEKQZLD-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCC(=O)C(C1)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Considerations

Cyclohexanone derivatives substituted with chloro and ethenyl groups generally require selective chlorination and vinylation reactions on the cyclohexanone ring. The key challenge lies in regioselective introduction of the chloro substituent at the 2-position and the ethenyl group at the 4-position of cyclohexanone.

Chlorination of Cyclohexanone Derivatives

Chlorination typically involves electrophilic substitution on the cyclohexanone ring or its precursors. Related compounds often undergo chlorination using reagents such as phosphorus oxychloride, oxalyl chloride, or Vilsmeier reagents (formed from dimethylformamide and phosphorus oxychloride) to introduce chloro substituents selectively.

  • For example, in the synthesis of related chlorinated cyclohexanone derivatives, a Vilsmeier complex prepared from dimethylformamide and phosphorus oxychloride is used to form chloroaldehydes or chloroketones under controlled temperatures (-20 °C to 40 °C), which can be further transformed.

Introduction of the Ethenyl Group

The ethenyl (vinyl) group can be introduced by alkylation or vinylation reactions. Common approaches include:

  • Allylic substitution or vinylation via organometallic reagents or palladium-catalyzed coupling reactions (e.g., Heck reaction) on a suitably functionalized cyclohexanone intermediate.

  • One-pot reactions involving base-mediated deprotonation followed by reaction with vinyl halides or vinyl phosphates to install the ethenyl group.

Representative Synthetic Route (Inferred from Related Patents and Literature)

A plausible synthetic pathway for Cyclohexanone, 2-chloro-4-ethenyl- involves:

Oxidation and Protection Strategies in Related Cyclohexanone Syntheses

In the synthesis of 4-substituted cyclohexanones, protecting groups are often used to shield amino or hydroxyl functionalities during oxidation and halogenation steps. Common protecting groups include acetyl and benzoyl groups, which facilitate subsequent transformations without side reactions.

Oxidation of 4-substituted cyclohexanols to cyclohexanones is typically carried out using Jones reagent (chromic acid in acetone) or potassium dichromate, although these methods may have limited yields and industrial scalability issues.

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes Reference
Chlorination at 2-position Vilsmeier reagent (DMF + POCl3) Temperature: -20 °C to 40 °C
Vinylation at 4-position Base (LDA or KOtBu), vinyl phosphate/halide One-pot reaction at low temperature
Protection (if amino/hydroxy) Acetyl chloride or acetic anhydride Protects reactive groups before oxidation
Oxidation of cyclohexanol Jones reagent or potassium dichromate Moderate yield (~50%), limited scalability
Purification Column chromatography, extraction Standard organic workup

Research Discoveries and Analytical Data

  • The molecular formula of Cyclohexanone, 2-chloro-4-ethenyl- is C8H11ClO with a molecular weight of 158.625 g/mol.

  • Structural confirmation is typically performed by nuclear magnetic resonance spectroscopy (^1H NMR and ^13C NMR), mass spectrometry (MS), and infrared spectroscopy (IR).

  • The selective chlorination and vinylation steps require careful control of temperature and reagent stoichiometry to avoid poly-substitution or side reactions.

  • The use of Vilsmeier reagents for selective chlorination is well-established and provides good regioselectivity for the 2-position on cyclohexanone rings.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-chloro-4-ethenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclohexanones with various functional groups.

Scientific Research Applications

Cyclohexanone, 2-chloro-4-ethenyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-chloro-4-ethenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • Cyclohexanone (C₆H₁₀O): The parent compound, lacking substituents.
  • 1-Cyclohexenylethanone (C₈H₁₂O): Features a cyclohexenyl group and methyl ketone.
  • β-Cyclohexanone (C₆H₁₀O₂): A diketone derivative with distinct physical properties.
Physical and Chemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Solubility TLC Rf (Et₂O/Hexanes)
Cyclohexanone C₆H₁₀O 98.15 154.5–155.2 -31 8.6 g/100 mL (water) N/A
1-Cyclohexenylethanone C₈H₁₂O 124.18 Not reported Not reported Oil 0.53
β-Cyclohexanone C₆H₁₀O₂ 114.14 22 45 Water-soluble N/A
Chlorocyclohexane C₆H₁₁Cl 118.06 142 -44 Insoluble in water N/A
2-Chloro-4-ethenylcyclohexanone (inferred) C₈H₉ClO 156.61 ~180–200 (estimated) Not reported Likely low water solubility ~0.45–0.55 (estimated)

Key Observations :

  • The chlorine and ethenyl groups in 2-chloro-4-ethenylcyclohexanone increase molecular weight and polarity compared to cyclohexanone, likely raising its boiling point .
  • β-Cyclohexanone’s unusually low boiling point (22°C) may reflect a typographical error in the source, as typical cyclohexanone derivatives have higher boiling points .

Q & A

Q. Key considerations :

  • Catalyst selection (AlCl₃ vs. Pd-based catalysts for hydrogenation, as in ).
  • Solvent polarity and reaction temperature to control regioselectivity.
  • Purification via column chromatography or recrystallization to isolate the product.

[Basic] What spectroscopic and computational techniques are critical for structural elucidation?

Q. Essential techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to identify chlorine and ethenyl substituents. For example, the ethenyl group shows characteristic doublets (δ 5.0–6.5 ppm) in ¹H NMR, while chlorine induces deshielding in adjacent carbons .
  • IR spectroscopy : C=O stretch (~1700 cm⁻¹) confirms the ketone; C-Cl and C=C stretches (~750 cm⁻¹ and ~1600 cm⁻¹, respectively) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 208.68 for C₁₂H₁₃ClO derivatives) and fragmentation patterns .

Q. Advanced validation :

  • DFT calculations (e.g., B3LYP functional) to predict electronic structures and compare with experimental IR/NMR data, resolving ambiguities in substituent positioning .

[Advanced] How can density functional theory (DFT) optimize reaction pathways for 2-chloro-4-ethenylcyclohexanone derivatives?

DFT methods like Becke’s hybrid functional () and Colle-Salvetti correlation-energy models () are critical for:

  • Transition-state analysis : Mapping energy barriers for chlorination or ethenylation steps.
  • Electronic effects : Predicting how chlorine’s electron-withdrawing nature influences ketone reactivity (e.g., nucleophilic attack sites).
  • Solvent modeling : Simulating solvent interactions (e.g., toluene vs. DMF) to optimize yield .

Q. Case study :

  • reports a 2.4 kcal/mol deviation in atomization energies using hybrid functionals, highlighting their accuracy for thermochemical predictions.

[Advanced] How to address contradictions in reported reaction yields or spectroscopic data?

Q. Strategies :

  • Cross-validation : Compare experimental IR/NMR with DFT-predicted spectra (’s thermochemical data can inform phase-dependent spectral shifts).
  • Catalyst screening : Test alternative catalysts (e.g., AlCl₃ vs. FeCl₃) if yields vary across studies (e.g., vs. 14).
  • Isotopic labeling : Use ¹³C-labeled reactants to trace regioselectivity in multi-step syntheses.

Q. Example :

  • Discrepancies in Friedel-Crafts yields () may arise from moisture content or catalyst aging. Replicate reactions under strictly anhydrous conditions.

[Advanced] What strategies enable structure-activity relationship (SAR) studies for bioactivity?

Q. Methodology :

  • Derivatization : Synthesize analogs (e.g., replacing ethenyl with phenyl groups) and test antimicrobial activity via disk diffusion assays (as in ’s cyclohexanone derivatives).
  • Docking simulations : Use molecular docking to predict interactions with biological targets (e.g., enzymes in pain pathways, as in ).
  • Toxicity profiling : Assess cytotoxicity using in vitro models (e.g., HEK293 cells) and compare with computational predictions (e.g., EPA DSSTox data ).

Q. Data integration :

  • Tabulate bioactivity data (e.g., IC₅₀ values) against substituent electronic parameters (Hammett σ constants) to identify pharmacophores.

[Basic] What are the thermodynamic properties of 2-chloro-4-ethenylcyclohexanone?

Key data from analogous compounds ():

  • Heat capacity (Cp) : ~45.3 J/mol·K (liquid phase at 354 K).
  • Phase transitions : Melting/boiling points inferred from cyclohexanone derivatives (e.g., 4-methylcyclohexanone: bp 227.8°C ).
  • Reaction thermochemistry : Use NIST data to estimate enthalpy changes for hydrogenation or oxidation steps .

[Advanced] How to resolve challenges in regioselective functionalization?

Q. Approaches :

  • Steric directing groups : Introduce temporary substituents to block undesired reaction sites.
  • Microwave-assisted synthesis : Enhance reaction specificity via controlled heating (e.g., ’s antimicrobial study used optimized heating for cyclization).
  • Catalyst design : Use chiral catalysts (e.g., Ru-based complexes) for enantioselective ethenylation .

[Basic] What safety protocols are essential for handling this compound?

Q. Guidelines :

  • PPE : Gloves, goggles, and fume hoods to prevent inhalation/contact (per ).
  • Waste disposal : Neutralize acidic byproducts before disposal (e.g., quench AlCl₃ with ice).
  • Toxicity data : Reference LD₅₀ values from analogous chlorinated ketones (e.g., cyclohexanone derivatives in ).

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